methyl N-{[(2-aminophenyl)sulfanyl]acetyl}phenylalaninate
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Overview
Description
METHYL 2-{2-[(2-AMINOPHENYL)SULFANYL]ACETAMIDO}-3-PHENYLPROPANOATE is a complex organic compound with a molecular formula of C17H18N2O3S. This compound is characterized by the presence of an aminophenyl group, a sulfanyl group, and a phenylpropanoate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{2-[(2-AMINOPHENYL)SULFANYL]ACETAMIDO}-3-PHENYLPROPANOATE typically involves multiple steps. One common method includes the reaction of 2-aminophenylthiol with an appropriate acylating agent to form the intermediate compound. This intermediate is then reacted with methyl 3-phenylpropanoate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{2-[(2-AMINOPHENYL)SULFANYL]ACETAMIDO}-3-PHENYLPROPANOATE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group results in the formation of an amine.
Scientific Research Applications
METHYL 2-{2-[(2-AMINOPHENYL)SULFANYL]ACETAMIDO}-3-PHENYLPROPANOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of METHYL 2-{2-[(2-AMINOPHENYL)SULFANYL]ACETAMIDO}-3-PHENYLPROPANOATE involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, leading to changes in their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-[(2-METHOXY-1-METHYL-2-OXOETHYL)SULFONYL]BENZOATE
- METHYL 2-[(3-NITROPHENYL)SULFANYL]BENZOATE
- METHYL 3-[(2-AMINOPHENYL)SULFANYL]-2-HYDROXY-3-(4-METHOXYPHENYL)PROPANOATE
Uniqueness
METHYL 2-{2-[(2-AMINOPHENYL)SULFANYL]ACETAMIDO}-3-PHENYLPROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C18H20N2O3S |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
methyl 2-[[2-(2-aminophenyl)sulfanylacetyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C18H20N2O3S/c1-23-18(22)15(11-13-7-3-2-4-8-13)20-17(21)12-24-16-10-6-5-9-14(16)19/h2-10,15H,11-12,19H2,1H3,(H,20,21) |
InChI Key |
WBRUZPCUKXMGPA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)CSC2=CC=CC=C2N |
Origin of Product |
United States |
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